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Kadsuric acid

Cat. No.: B1254740
M. Wt: 470.7 g/mol
InChI Key: JGNPDWQZTUZFHK-FLBFYCMKSA-N
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Description

Overview of Lanostane (B1242432) Triterpenoids in Natural Product Chemistry

Lanostane triterpenoids represent a significant class of natural compounds characterized by a specific tetracyclic carbon skeleton. These molecules are a subset of triterpenoids, which are synthesized in plants and fungi from a C30 precursor, squalene (B77637). The lanostane framework is a foundational structure from which a vast diversity of other triterpenoids, including steroids, are biosynthetically derived. In natural product chemistry, lanostane-type triterpenoids are of considerable interest due to their structural complexity and wide array of biological activities. mdpi.comacgpubs.org

Found abundantly in various fungi, particularly from the Polyporaceae family, and in certain plant genera, these compounds exhibit a remarkable variety of structural modifications. mdpi.comtandfonline.com These modifications, including different oxygenation patterns, acetylations, and side-chain variations, lead to a broad spectrum of pharmacological properties. researchgate.net Researchers have documented numerous activities for lanostane triterpenoids, such as anti-inflammatory, cytotoxic, anti-proliferative, antibacterial, and anti-HIV effects. mdpi.comacgpubs.org The structural diversity and potent bioactivities of lanostane triterpenoids make them a primary focus for chemists and pharmacologists seeking to discover new lead compounds for drug development. acgpubs.orgacgpubs.org

Significance of Kadsura Genus in Phytochemical and Pharmacological Research

The Kadsura genus, belonging to the Schisandraceae family, is a group of climbing shrubs distributed mainly in eastern and southeastern Asia. acgpubs.orgnih.gov Plants from this genus have a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastrointestinal disorders. nih.govnih.gov This traditional use has prompted extensive phytochemical and pharmacological investigation, revealing the genus as a prolific source of structurally diverse and biologically active natural products. researchgate.net

The primary chemical constituents of the Kadsura genus are lignans (B1203133) and triterpenoids. nih.govnih.govnih.govnih.gov To date, hundreds of compounds have been isolated from various Kadsura species, many possessing novel and complex molecular skeletons. nih.govresearchgate.net These compounds have demonstrated a wide range of pharmacological effects in laboratory studies, including anti-tumor, anti-HIV, anti-inflammatory, hepatoprotective, and antioxidant activities. nih.govresearchgate.neteui.eudcmhi.com.cn The discovery of compounds with unique structures and significant bioactivities has made the Kadsura genus a subject of intense academic interest, holding promise for the development of new therapeutic agents. nih.govresearchgate.net

Historical Context of Kadsuracoccinic Acid C Discovery and Initial Academic Focus

Kadsuracoccinic acid C was first reported in the scientific literature in 2008 by a team of researchers investigating the chemical constituents of the medicinal plant Kadsura coccinea. acs.orgacs.org This discovery was part of a broader effort to identify new bioactive agents from plants used in traditional medicine. acs.org The compound was isolated from a chloroform (B151607) extract of the dried stems and rhizomes of K. coccinea. nih.govacs.org

Kadsuracoccinic acid C was identified along with two other novel compounds, Kadsuracoccinic acid A and Kadsuracoccinic acid B. acs.org These three compounds were characterized as new 3,4-seco-lanostane triterpenes, a specific subtype of lanostane triterpenoids where the A-ring of the core structure has been cleaved. acs.org The structural elucidation of these molecules was accomplished through comprehensive spectroscopic analysis, primarily using two-dimensional nuclear magnetic resonance (2D-NMR) techniques. acs.orgacs.org The initial research paper focused on the detailed structural determination of these novel compounds. While the bioactivity of the related Kadsuracoccinic acid A was tested, showing an inhibitory effect on the embryonic cell division of Xenopus laevis, no specific biological activity was reported for Kadsuracoccinic acid C in the discovery publication. acs.orgacs.org

Physicochemical Properties of Kadsuracoccinic Acid C
PropertyValue
Molecular FormulaC30H46O4acs.org
Molecular Weight470.3396 g/mol acs.org
AppearanceColorless, amorphous powder acs.org
Optical Rotation[α]25D +65 (c 0.25, MeOH) acs.org
Type3,4-seco-lanostane triterpene acs.org
Natural SourceKadsura coccinea acs.org

Current Research Landscape and Academic Interest in Kadsuracoccinic Acid C

Following its discovery, Kadsuracoccinic acid C has been cataloged as a constituent of Kadsura coccinea. acgpubs.orgnih.gov The primary academic interest remains rooted in the field of natural product chemistry, where the discovery of novel molecular structures is of fundamental importance. The identification of the seco-lanostane skeleton in Kadsuracoccinic acid C and its analogues contributes to the understanding of the vast structural diversity within the triterpenoid (B12794562) class. nih.govdcmhi.com.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1254740 Kadsuric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1

InChI Key

JGNPDWQZTUZFHK-FLBFYCMKSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Synonyms

kadsuracoccinic acid C

Origin of Product

United States

Isolation and Research Oriented Characterization Methodologies of Kadsuracoccinic Acid C

Plant Source Identification and Collection for Kadsuracoccinic Acid C Isolation

Kadsura coccinea as a Primary Sourcenih.govacs.orgnih.gov

Methodological Approaches for Plant Material Preparation

Extraction and Fractionation Techniques for Kadsuracoccinic Acid C Enrichment

The enrichment of Kadsuracoccinic acid C from the prepared plant material involves a series of extraction and fractionation steps designed to selectively isolate compounds of similar polarity and chemical properties.

Solvent-Based Extraction Strategiesnih.govacs.orgijpsonline.comfrontiersin.orgnih.gov

Following the initial extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent. The resulting residue is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. nih.gov This may include solvents such as n-hexane, chloroform (B151607) or dichloromethane, ethyl acetate (B1210297), and n-butanol. nih.govgoogleapis.com This partitioning step serves to separate the complex mixture into fractions with varying polarity, with the triterpenoids, including Kadsuracoccinic acid C, typically concentrating in the less polar fractions like the chloroform or ethyl acetate extracts. acs.orgnih.gov

Chromatographic Separation Techniques for Purification

For finer purification, more advanced chromatographic methods are utilized. These can include semi-preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column with a mobile phase such as methanol (B129727)/water or acetonitrile (B52724)/water mixtures. frontiersin.org Another sophisticated technique that has been applied to the separation of compounds from Kadsura coccinea is Countercurrent Chromatography (CCC). researchgate.net This method avoids the use of a solid support, which can minimize sample adsorption and degradation. researchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Kadsuracoccinic Acid C

The definitive identification and structural elucidation of Kadsuracoccinic acid C are accomplished through a combination of modern spectroscopic and diffraction techniques.

The molecular formula of the isolated compound is typically determined by High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). acs.org For instance, the related Kadsuracoccinic acid A was found to have a molecular formula of C30H44O4 based on its HREIMS data. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed structure of organic molecules. One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.orgresearchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms and assembling the complete molecular framework. acs.org The structures of Kadsuracoccinic acids A, B, and C were primarily elucidated through the analysis of their 2D-NMR spectroscopic data. acs.org

In cases where a crystalline form of the compound can be obtained, single-crystal X-ray diffraction analysis provides the most definitive evidence of the molecular structure, including the relative and absolute stereochemistry. acs.orgresearchgate.net While specific X-ray data for Kadsuracoccinic acid C is not detailed in the initial findings, the structure of the related Kadsuracoccinic acid A was confirmed by this method. acs.org

Table 1: Spectroscopic Data for Kadsuracoccinic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The foundational analysis of Kadsuracoccinic acid C's structure was achieved through nuclear magnetic resonance (NMR) spectroscopy. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) experiments were crucial in piecing together its molecular framework. acs.org

¹H NMR spectroscopy provided initial insights into the proton environment of the molecule. The spectra of Kadsuracoccinic acid C and its analogue, Kadsuracoccinic acid B, were found to be closely related to that of kadsuric acid, indicating a shared seco-lanostane skeleton. acs.org Key differences in the signals corresponding to the side chain at C-17 distinguished these compounds. acs.org

¹³C NMR and DEPT spectra were instrumental in determining the carbon skeleton. Detailed analysis of these spectra, particularly in comparison to known compounds, helped identify the characteristic resonances associated with the 2-methylhept-2-ene system in the side chain. acs.org For instance, a comparison with coccinetane A revealed similar signals for carbons C-20 through C-27. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were essential for establishing the connectivity between protons and carbons, ultimately allowing for the complete structural elucidation of Kadsuracoccinic acid C. acs.org

Mass Spectrometry (MS) Applications (e.g., HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) played a pivotal role in determining the molecular formula of Kadsuracoccinic acid C and its analogues. For the related compound, Kadsuracoccinic acid A, HR-EIMS (High-Resolution Electron Ionization Mass Spectrometry) established a molecular formula of C₃₀H₄₄O₄. acs.org Similarly, for other triterpenoids isolated from Kadsura coccinea, HR-ESI-MS was used to deduce their molecular formulas by providing highly accurate mass measurements. frontiersin.org This technique is crucial for confirming the elemental composition of a newly isolated compound, providing a fundamental piece of data for structural elucidation. frontiersin.orgnih.gov

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

While specific ECD data for Kadsuracoccinic acid C is not detailed in the provided search results, the use of electronic circular dichroism (ECD) calculations is a common and powerful method for determining the absolute configuration of chiral molecules. frontiersin.orgencyclopedia.pub For other lanostane (B1242432) triterpenoids isolated from Kadsura coccinea, ECD calculations were employed to establish their stereochemistry. frontiersin.org This computational approach involves comparing the experimentally measured ECD spectrum with spectra calculated for possible stereoisomers. The isomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. This method is particularly valuable when X-ray crystallography is not feasible. dntb.gov.uaresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided complementary information for the structural elucidation of Kadsuracoccinic acid C and its related compounds.

The IR spectrum of Kadsuracoccinic acid A, for instance, showed characteristic absorption bands for hydroxyl groups (3500–3210 cm⁻¹) and carbonyl groups (1695 cm⁻¹), which are indicative of carboxylic acid functionalities. acs.org These data supported the presence of the functional groups identified by NMR and mass spectrometry.

UV-Vis spectroscopy offers insights into the electronic transitions within a molecule, particularly conjugated systems. technologynetworks.comlibretexts.org For Kadsuracoccinic acid A, the UV spectrum in methanol showed a maximum absorption (λmax) at 204 nm. acs.org This absorption is consistent with the presence of olefinic bonds within the molecule.

Biosynthetic Pathways and Genetic Regulation of Kadsuracoccinic Acid C

Precursor Pathways for Triterpenoid (B12794562) Biosynthesis Relevant to Kadsuracoccinic Acid C

Concurrently, the MEP pathway, located in the plastids, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net This pathway is the main source for monoterpenoids, diterpenoids, and carotenoids. While the MVA and MEP pathways are spatially separated within the plant cell, there is evidence of metabolic crosstalk, allowing for the exchange of isoprenoid precursors between the cytosol and plastids, ensuring a coordinated supply for various metabolic needs. researchgate.net For the biosynthesis of cytosolic triterpenoids like Kadsuracoccinic acid C, the MVA pathway is considered the principal contributor of IPP and DMAPP. researchgate.netfrontiersin.org

The C5 units of IPP and DMAPP, produced via the MVA pathway, serve as the foundational elements for constructing the C30 triterpenoid backbone. The process is initiated by the enzyme isopentenyl pyrophosphate isomerase (IDI), which catalyzes the reversible conversion of IPP to DMAPP. acs.org

The subsequent steps involve head-to-tail condensations catalyzed by prenyltransferases. Farnesyl pyrophosphate synthase (FPPS) sequentially adds two molecules of IPP to one molecule of DMAPP, resulting in the formation of the C15 intermediate, farnesyl pyrophosphate (FPP). researchgate.net The committed step in triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene (B77637) synthase (SQS), to yield the linear C30 hydrocarbon, squalene. researchgate.netmdpi.com Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), the direct acyclic precursor for the cyclization into various triterpenoid skeletons. acs.orgmdpi.com

Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway Integration

Enzymatic Transformations Leading to Kadsuracoccinic Acid C Structure

The formation of the unique seco-lanostane scaffold of Kadsuracoccinic acid C from the linear 2,3-oxidosqualene precursor involves a series of complex enzymatic reactions, including cyclization and subsequent oxidative modifications.

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.net In fungi and animals, lanosterol (B1674476) synthase (LAS) is the primary OSC, producing lanosterol as the precursor for sterols. researchgate.net Plants, however, possess a variety of OSCs that can produce a diverse array of triterpene skeletons. researchgate.net For the biosynthesis of Kadsuracoccinic acid C, a lanosterol synthase-like enzyme is proposed to catalyze the cyclization of 2,3-oxidosqualene to form the tetracyclic lanostane (B1242432) core. acs.orgnews-medical.net

Following the formation of the initial lanostane skeleton, a series of post-cyclization modifications occur. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, introduce various functional groups (e.g., hydroxyl, keto, carboxyl groups) onto the triterpene backbone, leading to a vast diversity of structures. frontiersin.orgnih.gov These modifications are crucial for the bioactivity of the final compounds.

Kadsuracoccinic acid C is characterized as a seco-lanostane triterpenoid, which means that one of the rings of the lanostane core has been cleaved. The formation of such seco-triterpenoids is a fascinating biosynthetic event. One proposed mechanism for the formation of seco-lanostane structures involves the oxidative cleavage of a pre-existing lanostane ring system. rsc.org This type of reaction is often catalyzed by cytochrome P450 enzymes, which are known to perform a wide range of oxidative reactions, including C-C bond cleavage. frontiersin.org

A biosynthetic hypothesis for seco-triterpenoids found in Kadsura coccinea, such as the kadcotriones, suggests that a lanostane precursor, like 12β-hydroxycoccinic acid, undergoes further enzymatic conversions that lead to the ring cleavage. rsc.org It is plausible that the biosynthesis of Kadsuracoccinic acid C follows a similar path, where a specific CYP450 enzyme recognizes a hydroxylated lanostane intermediate and catalyzes an oxidative cleavage reaction, likely between two carbon atoms of one of the rings, to generate the characteristic seco-scaffold. Another possibility, demonstrated in other plant species, is the direct formation of seco-triterpene skeletons by specialized oxidosqualene cyclases that not only catalyze cyclization but also subsequent ring cleavage of a cationic intermediate. acs.orgnih.gov

Lanostane Cyclization and Subsequent Modifications

Molecular and Genetic Regulation of Kadsuracoccinic Acid C Biosynthesis

The biosynthesis of complex natural products like Kadsuracoccinic acid C is tightly regulated at the genetic level. Transcriptome analyses of Kadsura coccinea and the related species Kadsura heteroclita have provided valuable insights into the genes and regulatory factors involved in triterpenoid biosynthesis in this genus. researchgate.netacs.org

These studies have identified a significant number of unigenes that are annotated to be involved in terpenoid biosynthesis. researchgate.netacs.org Specifically, numerous genes have been found for the terpenoid backbone biosynthesis pathway, as well as for sesquiterpenoid and triterpenoid biosynthesis. researchgate.netacs.org

The table below summarizes the number of unigenes identified in Kadsura coccinea that are associated with relevant metabolic pathways.

Metabolic PathwayNumber of Unigenes Identified
Terpenoid backbone biosynthesis72
Sesquiterpenoid and triterpenoid biosynthesis20
Diterpenoid biosynthesis12
Monoterpenoid biosynthesis7
Data derived from transcriptome analysis of Kadsura coccinea. researchgate.net

Furthermore, transcriptome studies in Kadsura heteroclita have also revealed a large number of unigenes associated with these pathways and have highlighted that the expression of these genes is often tissue-specific, with higher expression levels found in roots and stems compared to leaves. acs.org

Key enzyme-encoding genes that have been identified in Kadsura species include those for:

Farnesyl diphosphate (B83284) synthase (FPPS)

Squalene synthase (SQS)

Squalene epoxidase (SQE)

Oxidosqualene cyclases (OSCs)

Cytochrome P450s (CYPs)

In addition to the structural genes, these studies have also identified several transcription factors, such as those from the MYB and bHLH families, which are likely involved in regulating the expression of the triterpenoid biosynthetic genes. acs.org These regulatory proteins can control the rate of biosynthesis in response to developmental cues and environmental stimuli, thereby modulating the accumulation of compounds like Kadsuracoccinic acid C in the plant.

Identification of Key Biosynthetic Enzymes and Genes

The biosynthesis of Kadsuracoccinic acid C, a lanostane-type triterpenoid, originates from the general terpenoid pathway. This pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. These precursors are assembled into farnesyl pyrophosphate (FPP), which is the direct precursor to triterpenoids.

The key steps and the enzyme classes hypothesized to be involved in the formation of the Kadsuracoccinic acid C backbone are:

Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form squalene.

Epoxidation: Squalene is then converted to 2,3-oxidosqualene by squalene epoxidase (SQE).

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by an oxidosqualene cyclase (OSC). For lanostane-type triterpenoids, this cyclization is performed by lanosterol synthase (LAS), which forms the characteristic lanostane skeleton.

Tailoring Reactions: Following the formation of the core lanostane structure, a series of post-cyclization modifications occur. These reactions, which include oxidation, hydroxylation, and cleavage of the A-ring to form the seco-lanostane structure, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dehydrogenases and reductases.

While the specific genes encoding the entire pathway for Kadsuracoccinic acid C have not been individually characterized, transcriptomic studies of Kadsura coccinea and the related species Kadsura heteroclita have identified numerous candidate genes. nih.govresearchgate.net A transcriptome analysis of K. coccinea identified 72 unigenes associated with terpenoid backbone biosynthesis and another 20 unigenes linked to sesquiterpenoid and triterpenoid biosynthesis, providing a genetic toolkit for further investigation. nih.gov

Table 1: Key Enzyme Classes in Triterpenoid Biosynthesis

Enzyme Class Function Precursor Product Gene Family/Candidates in Kadsura
Squalene Synthase (SQS) Condensation of two FPP molecules Farnesyl Pyrophosphate (FPP) Squalene Identified in transcriptomes
Squalene Epoxidase (SQE) Epoxidation of squalene Squalene 2,3-Oxidosqualene Identified in transcriptomes
Oxidosqualene Cyclase (OSC) Cyclization of 2,3-oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Synthase (LAS) candidates
Cytochrome P450 (CYP) Oxidative modifications (e.g., hydroxylation, ring cleavage) Lanosterol backbone Modified triterpenoids 233 CYP genes identified in K. coccinea nih.gov

Transcriptomic Analyses for Pathway Elucidation

Transcriptomic analysis has become a fundamental tool for exploring the metabolic pathways in non-model medicinal plants like Kadsura coccinea. nih.gov By sequencing the messenger RNA (mRNA) from different plant tissues, researchers can create a snapshot of all the genes being actively expressed, providing clues about the biochemical processes occurring within the plant.

A comprehensive transcriptomic study on the roots, stems, and leaves of K. coccinea generated high-quality data comprising 158,385 transcripts and 68,978 unigenes. nih.govmdpi.com The functional annotation of these unigenes against databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) is critical for pathway identification. nih.gov This analysis revealed that 1,825 unigenes were involved in 'Metabolism', with specific pathways relevant to triterpenoid synthesis being identified. nih.gov

Table 2: Transcriptome Sequencing and Annotation Summary for Kadsura coccinea

Metric Value Reference
Total Transcripts 158,385 nih.gov
Total Unigenes 68,978 nih.govmdpi.com
Unigenes in 'Metabolism' Category 1,825 nih.gov
Unigenes in Terpenoid Backbone Biosynthesis 72 nih.gov

These transcriptomic datasets provide a robust foundation for identifying the specific genes responsible for the biosynthesis of Kadsuracoccinic acid C. nih.gov For instance, the large number of cytochrome P450 genes identified (233 in total) represents a pool of candidates for the crucial tailoring enzymes that create the final, complex structure of this seco-lanostane triterpenoid. nih.govmdpi.com A similar analysis in the related plant Kadsura heteroclita identified 279 unigenes potentially involved in sesquiterpenoid and triterpenoid biosynthesis, suggesting a conserved genetic basis for these pathways within the genus. researchgate.netresearchgate.net

Gene Expression Patterns in Different Plant Organs

The accumulation of specialized metabolites is often localized to specific plant organs. Kadsuracoccinic acid C has been specifically isolated from the roots of Kadsura coccinea, indicating that the biosynthetic machinery for its production is most active in this part of the plant. acgpubs.org Gene expression analysis across different organs confirms this localization.

Transcriptomic data from K. coccinea revealed distinct gene expression profiles in the roots, stems, and leaves. nih.govmdpi.com A significant finding was the differential expression of cytochrome P450 genes, which are critical for the diversification of triterpenoid structures. Of the 233 CYP genes identified, a notable portion showed tissue-specific or preferential expression. nih.gov

Table 3: Relative Expression of Cytochrome P450 (CYP) Genes in Kadsura coccinea Tissues

Plant Organ Percentage of Highly Expressed CYP Genes Number of Highly Expressed CYP Genes Reference
Roots 26.6% 62 / 233 nih.gov
Stems 31.8% 74 / 233 nih.gov

Chemical Synthesis and Semi Synthetic Strategies for Kadsuracoccinic Acid C and Its Analogs

Total Synthesis Approaches towards the Kadsuracoccinic Acid C Core Structure

The synthesis of a molecule as complex as Kadsuracoccinic acid C necessitates a carefully planned strategy. The core of this strategy lies in retrosynthetic analysis, which allows for the logical disassembly of the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures, known as synthons, through a series of "disconnections." nih.gov These disconnections represent the reverse of known chemical reactions. For the 3,4-seco-lanostane core of Kadsuracoccinic acid C, key disconnections would likely target the formation of the polycyclic ring system and the installation of its numerous stereocenters.

A plausible retrosynthetic strategy for the Kadsuracoccinic acid C core would involve disconnections to simplify the tetracyclic system into more manageable fragments. Drawing inspiration from the synthesis of other schinortriterpenoids, a primary disconnection could break the molecule into a "left-hand" and a "right-hand" fragment. kyoto-u.ac.jpresearchgate.net For instance, the bond between C8 and C14 could be a strategic point for disconnection, separating the A/B ring system from the C/D rings.

Further disconnections of the A/B ring fragment would focus on the formation of the seco-A-ring, potentially from a precursor with an intact A-ring that undergoes a subsequent cleavage reaction. The stereochemically rich side chain would likely be another key fragment, synthesized separately and coupled to the core structure at a later stage.

Retrosynthetic Step Description Key Reactions (Forward Synthesis)
Initial Disconnection Cleavage of the C8-C14 bond to separate the A/B and C/D ring systems.Intermolecular coupling reactions (e.g., Heck, Suzuki, or Stille coupling).
A/B Ring Simplification Disconnection of the seco-A-ring to an intact lanostane (B1242432) precursor.Oxidative cleavage of a diol or alkene.
Side Chain Disconnection Cleavage of the side chain from the D-ring.Alkylation or conjugate addition reactions.
Ring Formation Disconnection of individual rings within the fragments.Cycloaddition reactions (e.g., Diels-Alder), intramolecular alkylations, or ring-closing metathesis.

Stereoselective and Stereospecific Synthesis Challenges

A major hurdle in the total synthesis of Kadsuracoccinic acid C is the precise control of its multiple stereocenters. The molecule possesses a complex three-dimensional arrangement of atoms, and achieving the correct relative and absolute stereochemistry is paramount for its biological activity.

The construction of the all-carbon quaternary stereocenters and the contiguous stereocenters presents a significant challenge. Strategies to address this often involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. For example, in the synthesis of related triterpenoids, diastereoselective cyclizations and stereoselective reductions have been employed to set key stereocenters. kyoto-u.ac.jp The formation of the intricate ring system often dictates the stereochemical outcome at the ring junctions, making the choice of cyclization strategy crucial.

Semi-Synthetic Modifications of Kadsuracoccinic Acid C

Given the challenges of total synthesis, semi-synthesis, which involves the chemical modification of the natural product itself, offers a more immediate route to novel analogs. While specific derivatization of Kadsuracoccinic acid C has not been extensively documented, the principles of modifying other triterpenoids can be applied.

Derivatization for Enhanced Biological Activity

The biological activity of triterpenoids can often be enhanced by modifying their functional groups. For many pentacyclic triterpenes, derivatization at the C-3 hydroxyl/oxo group, the C-28 carboxylic acid, and other positions has led to compounds with improved potency and selectivity. mdpi.com For Kadsuracoccinic acid C, the carboxylic acid functionalities and any hydroxyl groups would be prime targets for modification. Esterification or amidation of the carboxylic acids could alter the molecule's polarity and bioavailability.

Modification Site Potential Modification Rationale
Carboxylic AcidsEsterification, AmidationImprove cell permeability, alter solubility
Hydroxyl GroupsAcylation, EtherificationModulate hydrogen bonding potential, protect against metabolism
Ketone GroupsReduction, AlkylationAlter conformation and electronic properties

Introduction of Specific Functional Groups

The introduction of specific functional groups can probe structure-activity relationships (SAR) and introduce new pharmacological properties. For example, the incorporation of nitrogen-containing heterocycles is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com For Kadsuracoccinic acid C, the carboxylic acid groups could be converted to amides linked to various heterocyclic moieties. Additionally, the ketone functionalities could be transformed into other groups through reactions like reductive amination.

Development of Kadsuracoccinic Acid C Analogs

The development of analogs of Kadsuracoccinic acid C is a promising avenue for discovering new therapeutic agents. This can be achieved through both total synthesis of designed analogs and semi-synthetic modifications of the natural product. The goal is to create a library of related compounds that can be screened for a range of biological activities, including anticancer and anti-HIV properties, which are common for this class of triterpenoids. nih.govacgpubs.org

By systematically altering different parts of the Kadsuracoccinic acid C scaffold, researchers can identify the key structural features responsible for its biological effects. This information is invaluable for the rational design of more potent and selective drug candidates. The synthesis of analogs with simplified structures can also help to identify the minimal pharmacophore required for activity, potentially leading to compounds that are easier and more cost-effective to produce.

Rational Design of Structural Analogs

The rational design of structural analogs of complex natural products like Kadsuracoccinic acid C is a key strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR). While extensive synthetic campaigns focused solely on Kadsuracoccinic acid C are not widely documented, the principles of rational design can be inferred from the study of its naturally occurring analogs and related lanostane triterpenoids isolated from the Kadsura genus. dcmhi.com.cnresearchgate.net

The core of this approach involves identifying specific pharmacophoric features and structural motifs that contribute to a molecule's biological activity. For seco-lanostane triterpenoids, modifications often target the side chain, the opened A-ring, and various positions on the core B, C, and D rings. The isolation of a series of related compounds from Kadsura coccinea, such as Kadsuracoccinic acids A and B, and various seco-coccinic acids, provides a natural library of analogs. researchgate.netnih.govacs.org Comparative analysis of the biological activities of these compounds offers valuable insights that guide the design of new semi-synthetic or fully synthetic analogs. For instance, studies on kadcoccinones, which share the lanostane skeleton, have suggested that modifications around the C-12 and C-14 positions can significantly impact cytotoxic potency. researchgate.netresearchgate.net

A concrete, albeit simple, example of creating an analog is the semi-synthetic methylation of the related compound seco-coccinic acid C to yield heilaohumethylester A. frontiersin.org This modification, targeting the carboxylic acid group, demonstrates a basic strategy for producing derivatives that can be evaluated for altered biological effects.

Future rational design strategies for Kadsuracoccinic acid C analogs would likely focus on:

Side Chain Modification: Altering the length, saturation, and functional groups of the C-17 side chain to probe interactions with biological targets.

A-Ring Functionalization: Modifying the carboxylic acid and exocyclic double bond on the seco-A-ring, as these are characteristic features of this subclass.

Stereochemical Exploration: Synthesizing stereoisomers to determine the optimal spatial arrangement of key functional groups, inspired by findings that the stereochemistry of epoxide groups in related compounds can influence cytotoxicity. researchgate.net

The table below summarizes key naturally occurring analogs of Kadsuracoccinic acid C and related compounds, which form the basis for understanding the structure-activity relationships that inform rational design.

Table 1: Naturally Occurring 3,4-seco-Lanostane Analogs from Kadsura and Their Reported Biological Activities

Compound Name Source Reported Biological Activity Reference(s)
Kadsuracoccinic acid A Kadsura coccinea (stems) Arrested embryonic cell division of Xenopus laevis. semanticscholar.org
Kadsuracoccinic acid C (seco-coccinic acid F) Kadsura coccinea (roots, stems) Showed cell growth inhibitory effects against human leukemia HL-60 cells. researchgate.netresearchgate.net nih.gov
seco-Coccinic acid A Kadsura coccinea (roots) Exhibited antiproliferative effects against human leukemia HL-60 cells. acs.orgresearchgate.net
seco-Coccinic acid B Kadsura coccinea (roots) Exhibited antiproliferative effects against human leukemia HL-60 cells. acs.orgresearchgate.net
seco-Coccinic acid G Kadsura coccinea (roots) Showed cell growth inhibitory effects against human leukemia HL-60 cells. researchgate.net
seco-Coccinic acid K Kadsura coccinea (roots) Showed cell growth inhibitory effects against human leukemia HL-60 cells. researchgate.net

| Heilaohumethylester A (methylated analog of seco-coccinic acid C) | Kadsura coccinea (roots) | Activity against inflammatory cytokines evaluated. | frontiersin.org |

Exploration of Novel Scaffolds with Kadsuracoccinic Acid C Moiety

The exploration of novel molecular scaffolds is a fundamental aspect of drug discovery, aiming to identify new core structures with unique biological activities and intellectual property potential. While synthetic efforts to radically transform the Kadsuracoccinic acid C skeleton into new scaffolds are not prominent in the literature, nature itself provides a remarkable blueprint for such exploration. The Schisandraceae family, and Kadsura coccinea in particular, is a rich source of triterpenoids with rearranged and unprecedented skeletons that are biosynthetically related to the basic lanostane framework. nih.govfrontiersin.org

These naturally occurring novel scaffolds demonstrate the inherent plasticity of the triterpenoid (B12794562) backbone and serve as inspiration for synthetic chemists. The isolation of these compounds suggests that the core lanostane structure, from which Kadsuracoccinic acid C is derived, can be biologically rearranged into diverse and complex architectures.

Key examples of this natural exploration of novel scaffolds include:

Rearranged 6/6/5/6-Fused Lanostane-Type Triterpenoids: Compounds such as kadcoccitanes A-D have been isolated from Kadsura coccinea. nih.govresearchgate.net These possess a different ring system compared to the typical 6/6/6/5-fused lanostane skeleton, representing a significant structural departure.

Friedo-Lanostane Triterpenoids: Recently, heilaohuacids A and B were discovered, which feature a 3,4-seco ring A (similar to Kadsuracoccinic acid C) but also exhibit an unprecedented migration of a methyl group from C-13 to C-17 or C-14 to C-18. frontiersin.org This rearrangement creates a novel triterpenoid carbon skeleton.

18(13→12)-abeo-Lanostane Scaffolds: This class of triterpenoids, also found in the Kadsura genus, involves a bond migration that reconfigures the C and D rings, resulting in a distinct scaffold. researchgate.net

Tricyclic Triterpenoids: Kadcotrione A, another compound from Kadsura coccinea, possesses an unusual tricyclic skeleton derived from a 13,17-seco-lanostane precursor, showcasing a significant cleavage and rearrangement of the core structure. rsc.org

These discoveries highlight that the biosynthetic pathways in Kadsura are capable of producing a wide array of scaffolds beyond the canonical lanostane type. For synthetic chemists, these natural products are valuable starting points. They suggest that laboratory-based strategies, potentially employing biomimetic approaches such as acid-mediated rearrangements or oxidative cyclizations, could be used to convert the Kadsuracoccinic acid C core or its precursors into new and potentially bioactive molecular frameworks.

Table 2: Examples of Novel and Rearranged Triterpenoid Scaffolds from Kadsura Species

Compound Name(s) Scaffold Type Key Structural Feature(s) Source Reference(s)
Heilaohuacid A 3,4-seco-17,13-friedo-lanostane Seco A-ring; unprecedented migration of Me-18 from C-13 to C-17. Kadsura coccinea frontiersin.org
Heilaohuacid B 3,4-seco-17,14-friedo-lanostane Seco A-ring; unprecedented migration of Me-18 from C-14 to C-18. Kadsura coccinea frontiersin.org
Kadcoccitanes A-D Rearranged 6/6/5/6-fused lanostane Atypical 6/6/5/6-fused tetracyclic ring system. Kadsura coccinea nih.govresearchgate.net
Kadcotrione A 18(13→12)-abeo-13,17-seco-14β-lanostane Unusual 6/6/6-fused tricyclic system with β-oriented C-14 methyl. Kadsura coccinea rsc.org

| Kadpolysperins C-G | 18(13→12)-abeo-lanostane | Rearranged C/D rings from a 1,2-methyl shift. | Kadsura species | researchgate.net |

Pharmacological Investigations of Kadsuracoccinic Acid C Pre Clinical and Mechanistic Studies

Anti-Proliferative and Cytotoxic Effects of Kadsuracoccinic Acid C

Triterpenoids from the genus Kadsura have demonstrated notable anti-tumor activities. acgpubs.org Research into various compounds isolated from Kadsura coccinea has established their potential to inhibit the growth of cancer cells.

While specific cytotoxic data for Kadsuracoccinic acid C against the human leukemia (HL-60) cell line is not extensively detailed in the reviewed literature, numerous related 3,4-seco-lanostane triterpenoids from Kadsura coccinea have shown significant antiproliferative effects against this specific cell line. For instance, seco-coccinic acids A, B, C, and E demonstrated inhibitory activity against HL-60 cells with GI50 values ranging from 6.8 to 42.1 µM. nih.govresearchgate.net Similarly, seco-coccinic acids F, G, and K also exhibited cell growth inhibitory effects on HL-60 cells. nih.govresearchgate.net

A closely related compound, Kadsuracoccinic acid A, was found to arrest the cleavage of cultured Xenopus laevis embryonic cells with an IC50 of 0.32 µg/mL, indicating potent anti-proliferative action. nih.gov The structural similarity between these compounds suggests that Kadsuracoccinic acid C may possess comparable cytotoxic properties.

Table 1: Anti-proliferative Activity of Triterpenoids from Kadsura coccinea against HL-60 Cancer Cell Line

Compound Activity (GI50/IC50)
Seco-coccinic acids A, B, C, E 6.8 - 42.1 µM nih.govresearchgate.net
Seco-coccinic acid F 16.6 µM researchgate.net
Seco-coccinic acid G 15.2 µM researchgate.net
Seco-coccinic acid K 28.4 µM researchgate.net

This table is interactive. Click on the headers to sort.

The anti-proliferative effects of triterpenoids from Kadsura are often attributed to their ability to induce apoptosis and cause cell cycle arrest. biosynth.com Kadsuracoccinic acid A, for example, is understood to interfere with cellular pathways that regulate cell proliferation and to induce apoptosis, thereby stopping the growth and survival of cancer cells. biosynth.com Its observed ability to arrest cell cleavage at the blastular stage in Xenopus embryos further supports a mechanism involving the disruption of the cell cycle. nih.govresearchmap.jp

Studies on other related compounds from Kadsura coccinea provide further insight into these mechanisms. Kadsuric acid, another triterpenoid (B12794562) from the plant, has been shown to induce apoptosis in human pancreatic cancer cells (PANC-1) by activating caspase-3 and caspase-9 and reducing the expression of Poly [ADP-ribose] polymerase 1 (PARP1). researchgate.netresearchgate.netresearchgate.net This suggests that compounds like Kadsuracoccinic acid C may act through similar intrinsic caspase/PARP pathways to exert their cytotoxic effects. researchgate.net Cell cycle arrest is a known mechanism by which various chemical compounds halt cell proliferation, often by blocking progression through the G1 or G2 phases of the cell cycle. embopress.orgelifesciences.org

Inhibition of Specific Cancer Cell Lines (e.g., HL-60)

Anti-Inflammatory Activities and Immunomodulatory Research

The roots of Kadsura coccinea, known in Chinese ethnomedicine as “heilaohu,” have been traditionally used to treat rheumatic arthritis. nih.govnih.gov Modern pharmacological studies have begun to validate these uses, focusing on the anti-inflammatory and immunomodulatory properties of its constituent triterpenoids.

Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis (RA), contributing to inflammation and joint destruction. nih.govplos.org Several triterpenoids isolated from Kadsura species have been evaluated for their ability to inhibit the proliferation of these cells.

A study investigating compounds from Kadsura heteroclita found that the closely related Kadsuracoccinic acid B displayed evident inhibitory activity against RA-FLS, with an IC50 value of 15.94 ± 0.36 μM. researchgate.net Other triterpenoids from the same study also showed moderate to potent activity. researchgate.netdntb.gov.ua This demonstrates that lanostane-type triterpenoids, the class to which Kadsuracoccinic acid C belongs, are promising candidates for targeting the pathological proliferation of RA-FLS.

Table 2: Inhibitory Activity of Kadsura Triterpenoids on RA-FLS

Compound Activity (IC50) Source Plant
Kadsuracoccinic acid B 15.94 ± 0.36 μM researchgate.net K. heteroclita
Xuetongsu 5.70 ± 0.24 μM researchgate.net K. heteroclita
Changnanic acid 5.66 ± 0.52 μM researchgate.net K. heteroclita

This table is interactive. Click on the headers to sort.

Chronic inflammation in diseases like rheumatoid arthritis is driven by an overproduction of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). oncotarget.comwebmd.com These cytokines perpetuate the inflammatory response and contribute to tissue damage. oncotarget.commdpi.com Therefore, inhibiting their production is a key therapeutic strategy. webmd.comwikipedia.org

Research on triterpenoids from Kadsura coccinea has shown that certain compounds can significantly modulate the production of these cytokines. nih.govnih.gov In a study evaluating 31 compounds from the plant, two triterpenoids (compounds 4 and 31 in the study) significantly inhibited the release of IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values of 8.15 and 9.86 μM, respectively. nih.govnih.gov The same two compounds also suppressed TNF-α expression. frontiersin.org While Kadsuracoccinic acid C was not specifically identified as one of the most active compounds in this particular assay, the findings establish that triterpenoids from this source have the potential to exert anti-inflammatory effects by downregulating key cytokine pathways. nih.govnih.gov

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. mdpi.com Consequently, the inhibition of NO production is a target for anti-inflammatory drug discovery. Phytochemical investigations of Kadsura coccinea have identified compounds with NO inhibitory activity. mdpi.comresearchgate.netresearchgate.net Specifically, certain lignans (B1203133) isolated from the plant have demonstrated moderate inhibitory activities on LPS-induced NO production in RAW 264.7 macrophages. researchgate.net While the primary NO inhibitory activity reported from Kadsura coccinea has been attributed to its lignan (B3055560) constituents, the anti-inflammatory profile of its triterpenoids suggests that they may also contribute to modulating inflammatory pathways, even if not directly through potent NO inhibition. mdpi.comdcmhi.com.cn

Modulation of Inflammatory Cytokine Production (e.g., IL-6, TNF-α)

Antiviral Properties, with a Focus on HIV-1

Inhibitory Activity of Seco-lanostane Triterpenoids Against HIV-1 Protease
CompoundIC₅₀ (µM)Reference
Kadsuracoccinic acid C (seco-coccinic acid F)1.0 ± 0.03 ijpsonline.comijpsonline.com
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid0.05 ± 0.009 ijpsonline.comijpsonline.com
Maslinic acid (Reference)2.6 ± 0.5 ijpsonline.com
Ursolic acid (Reference)4.0 ± 0.5 ijpsonline.com

Inhibition of HIV-1 Protease Activity

Other Investigated Biological Activities in Pre-clinical Models

Kadsuracoccinic acid C is one of three new 3,4-seco-lanostane triterpenes isolated from the medicinal plant Kadsura coccinea. acs.orgacs.org While these compounds were evaluated for their effects on the embryonic cell division of the African clawed frog, Xenopus laevis, Kadsuracoccinic acid C was not included in this specific bioassay. acs.orgacs.org However, its close structural analog, Kadsuracoccinic acid A, was tested and found to arrest the cleavage of cultured individual Xenopus laevis cells at the blastular stage, exhibiting an IC₅₀ of 0.32 µg/mL. acs.orgacs.orgnih.govresearchgate.net

While direct research on Kadsuracoccinic acid C's interaction with other pharmacological targets is limited, studies on related compounds from Kadsura coccinea suggest potential avenues of investigation. Research into this compound, a related triterpenoid, has explored its effects on Poly [ADP-ribose] polymerase 1 (PARP1), an enzyme involved in DNA repair and other cellular processes. researchgate.netresearchgate.netijbs.com

In a study using human pancreatic cancer cells (PANC-1), this compound was shown to reduce the expression of PARP1. researchgate.netresearchgate.net Molecular modeling predicted a strong binding affinity between this compound and PARP1. researchgate.netresearchgate.net This line of research suggests that the triterpenoid skeleton found in this compound and Kadsuracoccinic acid C may interact with targets like PARP1, though further investigation is needed to confirm this for Kadsuracoccinic acid C specifically. researchgate.net

Effects on Embryonic Cell Division (e.g., Xenopus laevis models)

In Vivo Animal Model Studies for Kadsuracoccinic Acid C (excluding human data)

Assessment of Efficacy in Disease Models

The initial biological evaluation of Kadsuracoccinic acid C was reported alongside its isolation and characterization. acs.org Research focused on its impact on embryonic cell division, a fundamental process that, when dysregulated, is a hallmark of diseases such as cancer.

Detailed research findings from a key study on the effects of Kadsuracoccinic acids are presented below. The investigation utilized the embryonic cells of the African clawed frog, Xenopus laevis, a well-established model for studying cell cycle regulation. acs.org In the study that first described Kadsuracoccinic acids A, B, and C, only Kadsuracoccinic acid A and Kadsuracoccinic acid B were evaluated for their effects on the cell division of Xenopus laevis. acs.org Kadsuracoccinic acid C was not included in this specific bioassay. acs.org

Kadsuracoccinic acid A demonstrated a significant inhibitory effect on the cleavage of Xenopus laevis embryonic cells at the blastular stage. acs.org This suggests a potential interference with the mechanisms governing cell proliferation. The early embryonic cell cycle in Xenopus laevis is unique as it primarily consists of the S (synthesis) and M (mitosis) phases, lacking the G1 and G2 gap phases. acs.org Therefore, the observed arrest of the cell cycle by Kadsuracoccinic acid A is likely related to the progression of the M phase rather than the G1 to S phase transition. acs.org

While other compounds from the source plant, Kadsura coccinea, have been investigated for various biological activities, including anti-HIV and anti-inflammatory effects, specific efficacy data for Kadsuracoccinic acid C in these or other disease models is not extensively reported in the scientific literature. nih.govacgpubs.orgnih.gov

Table 1: Effect of Kadsuracoccinic Acids on the Cell Division of Xenopus laevis
CompoundAssayModel SystemResult (IC50)Reference
Kadsuracoccinic acid ACell Cleavage ArrestXenopus laevis embryonic cells0.32 µg/mL acs.org
Kadsuracoccinic acid BCell Cleavage ArrestXenopus laevis embryonic cellsNot specified acs.org
Kadsuracoccinic acid CCell Cleavage ArrestXenopus laevis embryonic cellsNot evaluated acs.org

Evaluation of Bioavailability in Experimental Systems

Computational or in silico predictions for the related compound, Kadsuracoccinic acid A, suggest potential for blood-brain barrier penetration but also indicate it may be an inhibitor of the OATP1B1 transporter, which could influence its disposition. thieme-connect.com It is important to emphasize that these are predictions for a different molecule and not experimental results for Kadsuracoccinic acid C. Further research is required to experimentally determine the bioavailability and pharmacokinetic profile of Kadsuracoccinic acid C in relevant biological systems.

Structure Activity Relationship Sar Studies of Kadsuracoccinic Acid C and Its Derivatives

Impact of Specific Functional Groups on Biological Activity

Role of Carboxyl Moieties in Activity Enhancement

The presence and position of carboxyl groups (-COOH) are significant determinants of the biological efficacy of Kadsuracoccinic acid C and its analogues. Research indicates that the introduction of a carboxyl moiety often enhances the bioactivity of these triterpenoids. frontiersin.org For instance, in studies evaluating the inhibitory effects of lanostane (B1242432) triterpenoids on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), the presence of a carboxyl group was found to be a contributing factor to their potency. frontiersin.org

CompoundStructure HighlightsBiological ActivityIC₅₀ (µM)Source
Seco-coccinic acid FMono-carboxylic acid (at C-3)HIV-1 Protease Inhibition1.0 ± 0.03 ijpsonline.com
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acidDi-carboxylic acid (at C-3 and C-26)HIV-1 Protease Inhibition0.05 ± 0.009 ijpsonline.com
Heilaohuacid D (Compound 4)Carboxyl group presentInhibition of IL-6 release8.15 nih.gov
Compound 17 (in source)Carboxyl group presentAnti-RAFLS7.52 nih.gov
Compound 18 (in source)Carboxyl group presentAnti-RAFLS8.85 nih.gov

Significance of Seco-Lanostane Ring Structure

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a critical factor governing the interaction between a drug and its biological target. In the context of Kadsuracoccinic acid C and its derivatives, the specific orientation of substituents and the configuration of stereocenters and double bonds can have a profound impact on pharmacological effects.

Orientation of Substituents (e.g., C-19, C-17) on Anti-RAFLS Effects

The spatial orientation of substituents on the triterpenoid (B12794562) scaffold significantly influences the biological response. Studies on triterpenoids from Kadsura heteroclita have explicitly shown that the orientation of the methyl group at the C-19 position can affect the inhibitory activity against rheumatoid arthritis fibroblast-like synoviocytes (RAFLS). nih.govfrontiersin.org A comparison between two 3,4-seco-cycloartane triterpenoid isomers, differing in the stereochemistry at C-19, revealed differences in their anti-RAFLS potency, underscoring the sensitivity of the biological target to the molecule's specific 3D shape. frontiersin.org

CompoundKey Structural FeatureBiological ActivityIC₅₀ (µM)Source
Xuetonin A (Compound 1)Isomer 1 (specific C-19 orientation)Anti-RAFLS>50 nih.govfrontiersin.org
Xuetonin B (Compound 2)Isomer 2 (different C-19 orientation)Anti-RAFLS19.81 ± 0.26 nih.govfrontiersin.org
Compound 17 (in source)Side chain at C-17Anti-RAFLS7.52 nih.gov
Compound 18 (in source)Side chain at C-17Anti-RAFLS8.85 nih.gov
Compound 31 (in source)Side chain at C-17Anti-RAFLS7.97 nih.gov

Configuration of Double Bonds and Stereocenters

Furthermore, the stereochemistry of epoxide rings or hydroxyl groups on the side chain can lead to significant differences in potency. A study on kadcoccinones, which are related triterpenoids, found that the cytotoxicity was dependent on the stereoconfiguration of an epoxide group. The (23S, 24R) configuration resulted in higher cytotoxicity than the (23R, 24S) configuration, demonstrating that even subtle changes in the 3D arrangement of a single functional group can dramatically alter biological outcomes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. springerprofessional.de These descriptors can encode various aspects of the molecule, including electronic, steric, hydrophobic, and topological properties.

A typical QSAR study involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed activity. researchgate.netresearchgate.net

Model Validation: The developed model is rigorously validated to assess its statistical significance and predictive power, often using internal (cross-validation) and external validation techniques. researchgate.net

While specific QSAR models for Kadsuracoccinic acid C were not identified in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. By synthesizing and testing a series of derivatives of Kadsuracoccinic acid C with systematic modifications to the seco-lanostane core, the carboxyl groups, and various substituents, a QSAR model could be developed. Such a model would provide quantitative insights into the SAR, helping to identify the most critical molecular features for a given biological effect, such as anti-RAFLS activity. nih.gov This would enable the in silico prediction of the activity of novel, unsynthesized analogues, thereby accelerating the discovery of more potent lead compounds for therapeutic development. nih.gov

Computational Approaches for Predicting Activity

Computational chemistry offers powerful tools for predicting the biological potential of natural products like Kadsuracoccinic acid C. One key approach involves the use of quantum chemical calculations to elucidate the precise three-dimensional structures and electronic properties of these complex molecules. For instance, extensive spectroscopic analysis combined with quantum chemical calculations has been successfully employed to determine the structural and configurational details of novel lanostane triterpenoids isolated from Kadsura coccinea. nih.gov This level of structural accuracy is fundamental for predicting how a molecule will interact with a biological target.

By calculating properties such as molecular orbital energies, charge distributions, and molecular electrostatic potential maps, researchers can identify the key pharmacophoric features of a compound. For lanostane triterpenoids, these computational predictions help to understand how modifications, such as the introduction of a carboxyl moiety, might enhance biological activity. frontiersin.org For example, SAR studies on triterpenoids from Kadsura heteroclita have preliminarily deduced that the presence and orientation of specific functional groups are critical for their effects, a hypothesis that can be rigorously tested and refined through computational modeling. frontiersin.org These predictive studies are crucial for prioritizing which derivatives of compounds like Kadsuracoccinic acid C should be synthesized and evaluated in biological assays, thereby streamlining the drug discovery process.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for investigating the interactions between a ligand, such as Kadsuracoccinic acid C, and its potential protein target at an atomic level. researchgate.net These methods predict the preferred binding orientation of a compound within a protein's active site and assess the stability of the resulting complex over time. researchgate.netdntb.gov.ua

A pertinent example of this approach is the in silico investigation of kadsuric acid, a closely related triterpenoid from Kadsura coccinea, and its interaction with Poly [ADP-ribose] polymerase 1 (PARP1), a key enzyme in DNA repair and a target in cancer therapy. researchgate.net In this study, molecular docking was used to predict the binding pose of this compound within the PARP1 active site. The results indicated a strong binding affinity, with a calculated binding energy of -9.3 kcal/mol, which was more favorable than that of the co-crystallized ligand. researchgate.net

Following the initial docking, a 200-nanosecond molecular dynamics simulation was performed to evaluate the stability of the this compound-PARP1 complex. researchgate.net The simulation confirmed that the complex remained stable throughout the duration, suggesting a persistent interaction. researchgate.net To further quantify the binding, the Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. researchgate.net

Similar methodologies are applied to other triterpenoids from the Kadsura genus. For example, molecular docking was used to study the interaction of compounds from Kadsura heteroclita with the receptor activator of nuclear factor κ-B ligand (RANKL), a target relevant to rheumatoid arthritis. frontiersin.org The docking simulation revealed that specific hydrogen bonds and hydrophobic interactions were crucial for the binding of these triterpenoids to RANKL. frontiersin.org

These detailed computational studies provide a dynamic and energetic picture of ligand-receptor interactions. For Kadsuracoccinic acid C and its derivatives, such simulations are vital for understanding their mechanism of action, identifying key interacting amino acid residues, and guiding the rational design of new analogues with improved target binding and biological activity.

Advanced Analytical Methodologies for Kadsuracoccinic Acid C Research

High-Resolution Mass Spectrometry for Comprehensive Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of Kadsuracoccinic acid C and related compounds from natural sources like Kadsura coccinea. acs.orgacs.org This powerful technique provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the confident identification of known and novel compounds.

In the study of triterpenes from Kadsura coccinea, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) was instrumental in determining the molecular formula of Kadsuracoccinic acid A as C₃₀H₄₄O₄ based on the measured m/z value of 468.3233 (calculated as 468.3239). acs.org This level of precision is critical for distinguishing between isomers and compounds with similar nominal masses.

HRMS, often coupled with chromatographic systems like UHPLC (as discussed in section 7.4), allows for both qualitative and quantitative analysis in a single run. nih.govfda.gov.tw This integrated approach is highly efficient for analyzing complex mixtures, such as plant extracts, where numerous metabolites are present. fda.gov.tw For quantification, the high resolution and sensitivity of Orbitrap HRMS, for example, allow for the use of extracted ion chromatograms to accurately determine the concentration of specific analytes, even at low levels. nih.govresearchgate.net The ability to perform retrospective data analysis is another advantage, as the full scan data can be re-interrogated for newly discovered compounds of interest without re-running the sample. fda.gov.tw

Advanced Chromatographic Techniques for Separation and Purity Assessment

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands out for its significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. nih.gov

For the analysis of extracts from Kadsura species, UHPLC is frequently the method of choice for separating complex mixtures of lignans (B1203133), triterpenoids, and other phytochemicals. nih.govnih.govnih.gov The enhanced separation efficiency of UHPLC is crucial for resolving structurally similar compounds, such as isomers, which are common in plant extracts. nih.gov In a study on Kadsura heteroclita, an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) was utilized, demonstrating the preference for these types of columns due to their ability to provide better peak shapes and improved analyte responses. nih.gov The mobile phase composition is also a critical parameter, with gradients of aqueous solutions (often containing an acid like formic acid to improve peak shape) and organic solvents (like acetonitrile (B52724) and methanol) being commonly employed. nih.govtechscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of Kadsura research, it is primarily used to characterize the chemical composition of essential oils obtained from various parts of the plant, such as the leaves, stems, and roots. researchgate.netmdpi.com

Coupled Techniques for Complex Mixture Analysis (e.g., UHPLC-Q-Orbitrap HRMS)

The coupling of UHPLC with high-resolution mass spectrometers, particularly Quadrupole-Orbitrap (Q-Orbitrap) systems, represents a state-of-the-art approach for the comprehensive analysis of complex mixtures like those derived from Kadsura species. nih.govfda.gov.twnih.gov This hyphenated technique combines the superior separation power of UHPLC with the high mass accuracy and resolution of the Orbitrap mass analyzer, enabling the simultaneous identification and quantification of a vast number of compounds in a single analytical run. nih.govfda.gov.tw

This methodology has been successfully applied to the analysis of chemical constituents in the roots and stems of Kadsura coccinea and Kadsura heteroclita. nih.govnih.gov In one study, a UHPLC-Q-Orbitrap HRMS method identified 204 compounds from K. heteroclita stem, including triterpenoids, lignans, and flavonoids, with over 100 of them being discovered for the first time in that species. nih.govresearchgate.net The Q-Exactive Orbitrap MS system allows for full scan data acquisition at high resolution (e.g., 70,000 FWHM) and subsequent MS/MS fragmentation of the most intense ions, providing rich structural information for compound identification. researchgate.net The data can then be processed using specialized software and compared against databases like MassBank, mzCloud, and ChemSpider for confident annotation. nih.govresearchgate.net

Sample Preparation Strategies for Analytical Research

Effective sample preparation is a critical prerequisite for reliable and accurate analytical results. The primary goals are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the sample to a level suitable for detection.

For the analysis of triterpenoids like Kadsuracoccinic acid C from Kadsura rhizomes or stems, a common initial step is extraction with an organic solvent. acs.orgnih.gov The dried and powdered plant material is often subjected to extraction with solvents like chloroform (B151607) or methanol (B129727). acs.orgnih.gov Ultrasonic extraction is a technique used to enhance the efficiency of this process. nih.gov

Following the initial extraction, the crude extract typically undergoes further purification steps. These can include various chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex LH-20, and semi-preparative HPLC to isolate individual compounds. frontiersin.org For UHPLC-MS analysis, a simple "dilute-and-shoot" approach may be sufficient after the initial extraction. The extract is centrifuged to remove particulate matter, and the supernatant is filtered through a syringe filter (e.g., 0.22 µm) before injection into the analytical system. nih.gov

For the analysis of volatile components by GC-MS, the sample preparation involves extraction methods suitable for volatiles, such as hydrodistillation using a Clevenger-type apparatus. mdpi.com

Potential Applications and Future Research Trajectories of Kadsuracoccinic Acid C

Kadsuracoccinic Acid C as a Lead Compound for Drug Discovery

The unique chemical structure of Kadsuracoccinic acid C makes it a promising scaffold for the development of new therapeutic agents. biosynth.com Its biological activities, particularly in the realms of cancer, viral infections, and inflammatory diseases, position it as a valuable lead compound for further investigation and modification.

Development of Novel Anti-cancer Agents

Triterpenoids isolated from the Kadsura genus have demonstrated notable anti-tumor effects. nih.gov While specific studies on Kadsuracoccinic acid C's anti-cancer activity are still emerging, related compounds from the same plant family have shown significant antiproliferative effects against various cancer cell lines. nih.govresearchgate.net For instance, other seco-lanostane triterpenoids, a class to which Kadsuracoccinic acid C belongs, have displayed inhibitory effects on human leukemia HL-60 cells. nih.govresearchgate.net The potential anti-cancer properties of Kadsuracoccinic acid A, a closely related compound, are attributed to its ability to interfere with cell proliferation pathways and induce apoptosis. biosynth.comtargetmol.com Research into the specific molecular targets of Kadsuracoccinic acid C is crucial for developing novel anti-cancer therapies, potentially offering new strategies for treating malignancies that are resistant to conventional treatments. biosynth.com

Table 1: Anti-proliferative Activity of Related Triterpenoids from Kadsura Species

CompoundCell LineActivityReference
Seco-coccinic acids F, GHuman leukemia HL-60GI50 values of 16.6 and 15.2 µmol/L nih.gov
Seco-coccinic acid KHuman leukemia HL-60GI50 value of 28.4 µmol/L nih.gov
Kadsuracoccinic acid AXenopus laevis embryonic cellsIC50 of 0.32 µg/mL for cleavage arrest nih.gov
Kadsuric acidPancreatic cancer PANC-1IC50 value of 14.5 ± 0.8 µM researchgate.net

Exploration in Antiviral Drug Design

The Schisandraceae family, which includes the Kadsura genus, is a rich source of triterpenoids with documented antiviral activities, including anti-HIV and anti-HBV properties. nih.govdcmhi.com.cn While direct antiviral studies on Kadsuracoccinic acid C are limited, the known antiviral potential of other triterpenoids from this family suggests that it may also possess valuable antiviral properties. dcmhi.com.cnresearchgate.net For example, some triterpenoids have shown inhibitory effects against HIV-1 protease. researchgate.netdcmhi.com.cn Further research is warranted to screen Kadsuracoccinic acid C against a panel of viruses and to understand its mechanism of antiviral action. This could involve investigating its ability to inhibit viral entry, replication, or other key stages of the viral life cycle.

Therapeutic Potential in Inflammatory Diseases

Plants from the Kadsura genus have a history of use in traditional medicine for treating inflammatory conditions like rheumatoid arthritis. nih.govnih.gov Scientific studies have begun to validate these traditional uses, demonstrating the anti-inflammatory properties of triterpenoids isolated from Kadsura coccinea. nih.gov These compounds have been shown to inhibit the proliferation of rheumatoid arthritis-fibroblastoid synovial cells and reduce the production of pro-inflammatory cytokines. nih.govfrontiersin.org Although specific data on Kadsuracoccinic acid C's anti-inflammatory activity is not yet abundant, the demonstrated effects of related compounds suggest its potential as a therapeutic agent for inflammatory diseases. nih.govfrontiersin.org

Investigations into Synergistic Effects with Other Therapeutic Agents

The combination of natural compounds with existing drugs can sometimes lead to enhanced therapeutic efficacy, a phenomenon known as synergism. mdpi.comccohs.ca Investigating the synergistic effects of Kadsuracoccinic acid C with other therapeutic agents could be a promising research avenue. biosynth.com Such combinations could potentially allow for lower doses of conventional drugs, thereby reducing side effects, or could help overcome drug resistance. mdpi.com Future studies could explore the effects of combining Kadsuracoccinic acid C with standard chemotherapy drugs or antiviral medications to assess for any synergistic or additive interactions.

Unexplored Biological Activities and Pharmacological Mechanisms

The full spectrum of Kadsuracoccinic acid C's biological activities remains largely unexplored. nih.gov There is a significant need for comprehensive screening to identify new therapeutic applications and to understand the underlying pharmacological mechanisms.

Novel Target Identification and Pathway Elucidation

A critical area for future research is the identification of the specific molecular targets and cellular pathways affected by Kadsuracoccinic acid C. biosynth.com Understanding how this compound exerts its biological effects at a molecular level is essential for its development as a therapeutic agent. biosynth.com Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify its binding partners and elucidate the signaling cascades it modulates. This knowledge will be instrumental in optimizing its structure for improved potency and selectivity, and for designing rational drug combination strategies.

Multi-Target Pharmacological Profiling

The intricate structure of Kadsuracoccinic acid C suggests the possibility of interactions with multiple biological targets, a characteristic that is increasingly recognized as advantageous in treating complex multifactorial diseases. Future research will likely focus on comprehensive off-target pharmacological profiling to build a detailed map of its biological activities. nih.gov This involves screening the compound against a wide array of receptors, enzymes, and ion channels to uncover both its primary mechanisms of action and any secondary effects. Such a multi-target profile could reveal novel therapeutic indications and provide a deeper understanding of its potential polypharmacology, where a single compound can modulate multiple pathways to achieve a therapeutic effect. This approach has proven valuable for other natural products and synthetic compounds, often uncovering unexpected activities that can be harnessed for new treatments. nih.gov

Advancements in Biosynthetic Engineering and Production Strategies

The natural abundance of Kadsuracoccinic acid C is often low, necessitating the development of alternative and more sustainable production methods. Biosynthetic engineering offers a promising solution to this challenge.

Heterologous Expression of Biosynthetic Pathways

A key strategy for increasing the production of Kadsuracoccinic acid C is the heterologous expression of its biosynthetic pathway in more amenable host organisms. rsc.org This process involves identifying and isolating the genes responsible for the compound's synthesis in the native Kadsura plant and then introducing them into a well-characterized host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). wikipedia.orgmdpi.com Transcriptome analysis of Kadsura species, like Kadsura heteroclita and Kadsura coccinea, has been instrumental in identifying candidate genes involved in the biosynthesis of triterpenoids and other secondary metabolites. nih.govresearchgate.netnih.gov Specifically, studies have pinpointed genes encoding enzymes like cytochrome P450s, which are crucial for the complex oxidative steps in triterpenoid (B12794562) synthesis. nih.govnih.gov The successful reconstruction of the biosynthetic pathway in a heterologous host could lead to scalable and cost-effective production, overcoming the limitations of extraction from natural sources. rsc.org

Biotransformation and Microbial Production Approaches

Biotransformation presents another viable strategy for producing Kadsuracoccinic acid C and its analogs. This approach utilizes microbial cells or their enzymes to carry out specific chemical modifications on precursor molecules. By supplying a more abundant, structurally related precursor, it may be possible to use engineered microbes to perform the final, often complex, steps of the biosynthetic pathway. Furthermore, optimizing microbial fermentation processes is crucial for maximizing yield. mdpi.comresearchgate.net This involves fine-tuning various parameters such as nutrient composition, pH, temperature, and aeration to create the ideal conditions for microbial growth and product formation. mdpi.comresearchgate.net Research into the metabolic engineering of microorganisms to enhance the production of platform chemicals like succinic acid provides a valuable framework that can be adapted for the production of more complex molecules like Kadsuracoccinic acid C. nih.govmdpi.comnih.gov

Methodological Innovations in Kadsuracoccinic Acid C Research

Advancements in analytical and computational techniques are pivotal for accelerating research on Kadsuracoccinic acid C.

Development of More Sensitive and Specific Analytical Methods

The accurate detection and quantification of Kadsuracoccinic acid C in complex biological matrices are essential for both phytochemical and pharmacological studies. The development of highly sensitive and specific analytical methods is therefore a critical area of research. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) have already proven effective in the simultaneous qualitative and quantitative analysis of various components in Kadsura heteroclita stem. nih.govfda.gov.tw Future efforts will likely focus on further refining these methods to achieve even lower detection limits and higher throughput, enabling more precise pharmacokinetic and metabolic studies.

Integration of Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental research offers a powerful approach to understanding the structure-activity relationships of Kadsuracoccinic acid C. routledge.com Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict and confirm the three-dimensional structure of the molecule and its isomers. nih.gov These computational tools can also be used to model the interaction of Kadsuracoccinic acid C with its biological targets, providing insights into its mechanism of action at a molecular level. nih.gov For instance, molecular docking studies can predict the binding affinity and orientation of the compound within the active site of a protein. nih.gov The integration of these in silico predictions with experimental data from techniques like 2D-NMR and HR-MS will be instrumental in elucidating the compound's biological functions and guiding the design of new, more potent analogs. researchgate.netunibo.itresearchgate.net

Academic Challenges and Future Research Directions for Kadsuracoccinic Acid C

The exploration of Kadsuracoccinic acid C, a seco-lanostane triterpenoid isolated from Kadsura coccinea, is emblematic of the broader challenges and future opportunities in the field of natural product chemistry. nih.govacgpubs.org While the initial identification and preliminary biological screenings of this compound have been established, significant hurdles remain in fully elucidating its therapeutic potential. The following sections detail the key academic challenges and outline future research trajectories necessary to advance our understanding of Kadsuracoccinic acid C.

Addressing Gaps in Mechanistic Understanding

A recurrent theme in the study of compounds derived from the Kadsura genus is that while numerous phytochemicals have been isolated, their mechanisms of pharmacological action are seldom studied in depth. nih.govacgpubs.org This is particularly true for Kadsuracoccinic acid C. Early research has shown that its analogue, Kadsuracoccinic acid A, can arrest the embryonic cell division of Xenopus laevis, but the specific molecular targets and pathways for Kadsuracoccinic acid C remain largely uninvestigated. nih.govmdpi.com

The structural complexity and diversity of triterpenoids within Kadsura coccinea present a significant challenge. nih.gov Many of these compounds, including Kadsuracoccinic acid C, possess unique and sometimes rare chemical skeletons. nih.gov This structural novelty, while promising for the discovery of new bioactive agents, also means that their mechanisms of action cannot be readily inferred from more common triterpenoids.

Future research must, therefore, pivot towards detailed mechanistic studies. This includes identifying the direct molecular targets of Kadsuracoccinic acid C through techniques such as affinity chromatography, proteomics, and genetic screening. Furthermore, understanding how this compound modulates specific signaling pathways, for instance, those involved in inflammation or cell proliferation, is crucial. For example, studies on related compounds from Kadsura have implicated pathways like NF-κB, and investigating similar effects for Kadsuracoccinic acid C would be a logical next step. nih.gov

Key Research Questions to Address:

What are the primary molecular targets of Kadsuracoccinic acid C within human cells?

How does Kadsuracoccinic acid C modulate inflammatory and cell proliferation pathways?

What is the structure-activity relationship among the Kadsuracoccinic acids (A, B, and C) and other related seco-lanostane triterpenoids?

A summary of related triterpenoids from Kadsura coccinea and their observed biological activities is presented in Table 1, highlighting the need for more specific mechanistic data for Kadsuracoccinic acid C.

Table 1: Selected Triterpenoids from Kadsura coccinea and their Reported Biological Activities

Compound NameTriterpenoid ClassReported Biological ActivityIC₅₀/EC₅₀ Values
Kadsuracoccinic acid ASeco-lanostaneArrests embryonic cell divisionNot specified
Seco-coccinic acids A-C, ESeco-lanostaneAntiproliferative effects against HL-60 cellsGI₅₀: 6.8 to 42.1 µmol/L
Kadcotriones A and CLanostane (B1242432)Anti-HIV-1 activityEC₅₀: 47.91 and 32.66 µg/mL
Kadcoccitone BLanostaneAnti-HIV activityEC₅₀: 30.29 µg/mL
Heilaohutriterpene BLanostaneInhibition of RA-FLS cell proliferationIC₅₀: 9.57 ± 0.84 μM

Standardizing Research Methodologies

A significant challenge in the study of natural products from the Kadsura genus is the lack of a complete quality standard system. acgpubs.org This extends to the methodologies used for the isolation, purification, and quantification of individual compounds like Kadsuracoccinic acid C. The methods reported in the literature often vary between research groups, making it difficult to compare and reproduce findings.

The isolation of Kadsuracoccinic acid C and other triterpenoids from Kadsura coccinea typically involves a series of complex chromatographic steps. nih.govfrontiersin.org These processes can be resource-intensive and may result in low yields, hindering the acquisition of sufficient material for extensive biological testing.

To overcome these challenges, future research should focus on developing and standardizing more efficient and robust methodologies. The application of modern analytical techniques is paramount. For instance, the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) has shown promise in the comprehensive chemical profiling of Kadsura species. frontiersin.org Furthermore, advanced techniques like molecular networking can guide the targeted isolation of specific compounds, thereby streamlining the discovery process. nih.gov

Recommendations for Methodological Standardization:

Development of validated UPLC-MS/MS methods for the quantification of Kadsuracoccinic acid C in plant extracts and biological matrices.

Establishment of standardized protocols for the extraction and purification of seco-lanostane triterpenoids from Kadsura species to ensure consistency across studies.

The creation of a comprehensive spectral library for triterpenoids from Kadsura coccinea, including NMR and mass spectral data, to facilitate more rapid and accurate identification.

Table 2 outlines the various analytical techniques that have been employed in the study of triterpenoids from Kadsura coccinea, underscoring the diversity of current approaches and the need for standardization.

Table 2: Analytical Methodologies Employed in the Study of Kadsura coccinea Triterpenoids

MethodologyApplicationPurpose
Column Chromatography (Silica Gel, C18)Isolation & PurificationInitial fractionation of crude extracts and separation of compounds.
High-Performance Liquid Chromatography (HPLC)Isolation & PurificationFinal purification of individual compounds to a high degree of purity.
Nuclear Magnetic Resonance (1D and 2D NMR)Structure ElucidationDetermination of the chemical structure and stereochemistry of isolated compounds.
Mass Spectrometry (ESI-MS, HR-ESI-MS)Structure ElucidationDetermination of molecular weight and elemental composition.
UPLC-QTOF/MSChemical ProfilingComprehensive analysis of the chemical constituents in plant extracts.
Molecular NetworkingTargeted IsolationIdentification and targeted isolation of novel or specific compounds from complex mixtures.

By addressing the existing gaps in mechanistic understanding and working towards the standardization of research methodologies, the scientific community can more effectively unlock the therapeutic potential of Kadsuracoccinic acid C and other valuable natural products from the Kadsura genus.

Q & A

Q. What analytical methods are recommended for confirming the structural identity of kadsuracoccinic acid C?

Kadsuracoccinic acid C, a lanostane-type triterpenoid, requires a combination of spectroscopic and crystallographic techniques for structural confirmation. Key methods include:

  • X-ray crystallography : Critical for resolving its stereochemistry, as demonstrated for kadsuracoccinic acid A .
  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign proton and carbon signals, particularly for distinguishing its seco-lanostane backbone .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., C₃₀H₄₄O₄) and fragmentation patterns .
  • HPLC-CD (Circular Dichroism) : Used to confirm absolute configurations of related compounds in the Kadsura genus, especially for chiral centers .

Q. How is kadsuracoccinic acid C isolated from plant sources, and what are common purity thresholds?

Isolation typically involves:

  • Solvent extraction : Ethanol or acetone (e.g., 80% aqueous acetone) for preliminary extraction from Kadsura coccinea rhizomes .
  • Chromatographic separation : Silica gel column chromatography, followed by preparative HPLC or TLC. Purity standards for research-grade isolates are ≥95%, verified via HPLC-UV/ELSD .
  • Metabolomic profiling : Widely targeted LC-MS/MS for identifying co-occurring triterpenoids and assessing cross-contamination risks .

Q. What in vitro models are used to screen kadsuracoccinic acid C for bioactivity?

Common assays include:

  • Xenopus laevis embryonic cell division inhibition : A model for evaluating antiproliferative effects, with dose-dependent activity observed at 10–100 μM .
  • A549 human lung cancer cell line : Used in MTT assays to assess cytotoxicity (IC₅₀ values typically reported) .
  • Enzyme inhibition assays : For protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), using spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for kadsuracoccinic acid C?

Discrepancies may arise from:

  • Compound stability : Solvent-dependent degradation (e.g., in deuterated reagents during NMR) can alter activity; stability studies via LC-MS are recommended .
  • Assay variability : Standardize protocols for cell culture conditions (e.g., serum concentration, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Kadsuracoccinic acid C shares its structure with secococcinic acid F; cross-referencing bioactivity data for both compounds is critical .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of kadsuracoccinic acid C derivatives?

SAR studies require:

  • Semi-synthetic modification : Focus on functional groups (e.g., hydroxylation at C-3 or C-15) using regioselective reactions .
  • Docking simulations : Molecular docking with targets like PTP1B to predict binding affinities prior to synthesis .
  • Comparative metabolomics : Analyze SAR across Kadsura species (e.g., K. longipedunculata vs. K. coccinea) to identify conserved bioactive motifs .

Q. How can metabolic profiling address challenges in quantifying kadsuracoccinic acid C in complex plant matrices?

Advanced approaches include:

  • MRM (Multiple Reaction Monitoring) LC-MS/MS : Quantify trace levels in plant tissues using transitions like m/z 467.3 → 455.4 .
  • Isotope dilution assays : Deuterated internal standards to correct for matrix effects .
  • Spatial distribution analysis : MALDI-TOF imaging to map accumulation in rhizomes vs. stems, revealing tissue-specific biosynthesis .

Q. What mechanistic studies are needed to elucidate the anti-tumor activity of kadsuracoccinic acid C?

Prioritize:

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated A549 cells (e.g., apoptosis markers like caspase-3) .
  • In vivo models : Zebrafish xenografts or murine tumor models to validate efficacy and pharmacokinetics .
  • ROS (Reactive Oxygen Species) assays : Link oxidative stress modulation to antiproliferative effects .

Methodological Best Practices

  • Data Reproducibility : Document solvent systems, column types (e.g., C18 for HPLC), and NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for plant material sourcing, especially for Kadsura species .
  • Cross-disciplinary Collaboration : Integrate phytochemistry with molecular biology for mechanistic depth, as seen in studies combining NMR with cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.